molecular formula C21H27NO3 B14331610 N-Hydroxy-4-(octyloxy)-N-phenylbenzamide CAS No. 111052-01-8

N-Hydroxy-4-(octyloxy)-N-phenylbenzamide

Cat. No.: B14331610
CAS No.: 111052-01-8
M. Wt: 341.4 g/mol
InChI Key: SRLNEINSOBMWRV-UHFFFAOYSA-N
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Description

N-Hydroxy-4-(octyloxy)-N-phenylbenzamide is a chemical compound that belongs to the class of N-hydroxybenzamides. This compound is characterized by the presence of a hydroxy group attached to the nitrogen atom of the benzamide structure, along with an octyloxy group and a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-(octyloxy)-N-phenylbenzamide typically involves the reaction of 4-(octyloxy)benzoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-(octyloxy)-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hydroxy-4-(octyloxy)-N-phenylbenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-4-(octyloxy)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target proteins, leading to inhibition or activation of specific biological pathways. The octyloxy and phenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-4-(2-hydroxybenzyl)amino)benzamide
  • N-Hydroxy-4-(2-hydroxy-3-methoxybenzyl)amino)benzamide
  • N-Hydroxy-4-phosphonobutanamide

Uniqueness

N-Hydroxy-4-(octyloxy)-N-phenylbenzamide is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties compared to other similar compounds. This structural feature enhances its solubility and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science .

Properties

CAS No.

111052-01-8

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

N-hydroxy-4-octoxy-N-phenylbenzamide

InChI

InChI=1S/C21H27NO3/c1-2-3-4-5-6-10-17-25-20-15-13-18(14-16-20)21(23)22(24)19-11-8-7-9-12-19/h7-9,11-16,24H,2-6,10,17H2,1H3

InChI Key

SRLNEINSOBMWRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)O

Origin of Product

United States

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